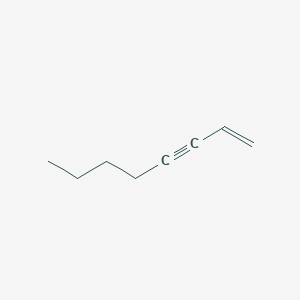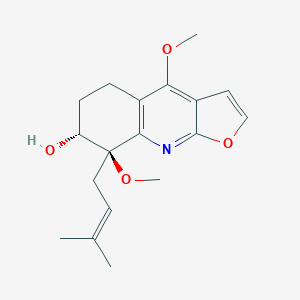
Phosphoric acid, monobutyl ester, diammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, monobutyl ester, diammonium salt is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 223.19 g/mol. This compound is also known as butylammonium hydrogen phosphate, diammonium salt or butylammonium dihydrogen phosphate.
Mécanisme D'action
The mechanism of action of phosphoric acid, monobutyl ester, diammonium salt is not well understood. However, it is believed to act as a buffer in biological systems. It helps to maintain the pH of the solution and prevents the accumulation of acidic or basic compounds that can interfere with the experiment.
Biochemical and Physiological Effects:
Phosphoric acid, monobutyl ester, diammonium salt does not have any known biochemical or physiological effects. It is considered to be a safe and non-toxic chemical compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using phosphoric acid, monobutyl ester, diammonium salt is that it is a stable compound that can be stored for long periods of time without degradation. It is also relatively inexpensive and easy to obtain. However, one limitation is that it is not effective in all experimental conditions. It may not be suitable for experiments that require a specific pH range or for experiments that involve highly reactive compounds.
Orientations Futures
There are several future directions for the use of phosphoric acid, monobutyl ester, diammonium salt in scientific research. One direction is the development of new methods for the synthesis of this compound. Another direction is the investigation of its potential use as a buffer in other types of experiments. Additionally, there is potential for the use of this compound in the development of new drugs or therapies for various diseases.
Méthodes De Synthèse
Phosphoric acid, monobutyl ester, diammonium salt can be synthesized by reacting butylamine with phosphoric acid. The reaction produces water and butylammonium dihydrogen phosphate, which is then treated with ammonium hydroxide to form the diammonium salt. The chemical equation for the synthesis of phosphoric acid, monobutyl ester, diammonium salt is:
H3PO4 + C4H9NH2 → C4H10NH2H2PO4
C4H10NH2H2PO4 + 2NH4OH → (NH4)2C4H10H2PO4
Applications De Recherche Scientifique
Phosphoric acid, monobutyl ester, diammonium salt is used in various scientific research applications. It is commonly used as a buffer in biochemical and molecular biology experiments. It is also used as a reagent for the determination of phosphate in biological samples. Additionally, it is used in the synthesis of other chemicals, such as butylammonium chloride and butylammonium nitrate.
Propriétés
Numéro CAS |
18924-98-6 |
|---|---|
Nom du produit |
Phosphoric acid, monobutyl ester, diammonium salt |
Formule moléculaire |
C4H17N2O4P |
Poids moléculaire |
188.16 g/mol |
Nom IUPAC |
azane;butyl dihydrogen phosphate |
InChI |
InChI=1S/C4H11O4P.2H3N/c1-2-3-4-8-9(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);2*1H3 |
Clé InChI |
SUXWXWYGZAKSSU-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(O)O.N.N |
SMILES canonique |
CCCCOP(=O)([O-])[O-].[NH4+].[NH4+] |
Autres numéros CAS |
18924-98-6 53127-03-0 |
Pictogrammes |
Irritant |
Numéros CAS associés |
1623-15-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)











![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B94665.png)
